![molecular formula C46H46N2O23 B12058319 N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcein-acetoxymethylester (Calcein-AM) is a non-fluorescent, cell-permeant compound that is widely used in cell biology research. Once inside the cell, it is converted by intracellular esterases into calcein, an anionic fluorescent form. This conversion allows the dye to be retained within the cytoplasm, providing both morphological and functional information of viable cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcein-AM is synthesized by modifying the carboxylic acid groups on calcein with acetomethoxy groups, which endows it with high hydrophobicity, facilitating its penetration through the cell membrane . The preparation involves the esterification of calcein with acetoxymethyl bromide in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of Calcein-AM involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification by recrystallization and quality control using high-performance liquid chromatography (HPLC) to confirm the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Calcein-AM undergoes hydrolysis reactions catalyzed by intracellular esterases, converting it into the fluorescent calcein . It is also sensitive to oxidative conditions, where reagents like hydrogen peroxide can induce fluorescence changes .
Common Reagents and Conditions
Hydrolysis: Intracellular esterases are the primary catalysts.
Oxidation: Hydrogen peroxide and xanthine–xanthine oxidase are commonly used reagents.
Major Products
The major product formed from the hydrolysis of Calcein-AM is calcein, which is highly fluorescent and cell-impermeant .
Scientific Research Applications
Calcein-AM is extensively used in various scientific research applications:
Cell Viability Assays: It is used to assess cell viability and cytotoxicity by measuring the fluorescence intensity, which is proportional to esterase activity in live cells.
Cell Migration and Invasion Studies: Calcein-AM helps in tracking cell movement and invasion in real-time.
Intracellular Calcium Imaging: The fluorescent calcein binds to intracellular calcium ions, allowing for imaging and quantification.
Cell Labeling and Tracing: It is used for labeling and tracing cells in various biological studies.
Fluorescence Microscopy and Flow Cytometry: Calcein-AM is a popular choice for these techniques due to its strong fluorescence and cell retention properties.
Mechanism of Action
Calcein-AM penetrates the cell membrane due to its lipophilic properties. Once inside the cell, intracellular esterases cleave the acetomethoxy groups, converting it into the fluorescent calcein . This fluorescent molecule is trapped within the cell, emitting strong green fluorescence. The fluorescence intensity is proportional to esterase activity, making it a reliable indicator of cell viability .
Comparison with Similar Compounds
Similar Compounds
- Dihydrorhodamine 123
- Dihydroethidium
- 2′,7′-dihydro-dichlorofluorescein diacetate (H2DCFDA)
Uniqueness
Calcein-AM is unique due to its high sensitivity to oxidative conditions and its ability to provide both morphological and functional information of viable cells. Its low toxicity and high retention within cells make it an excellent tool for long-term studies .
Properties
Molecular Formula |
C46H46N2O23 |
|---|---|
Molecular Weight |
994.9 g/mol |
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-5'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl]amino]acetate |
InChI |
InChI=1S/C46H46N2O23/c1-25(49)60-21-64-39(55)17-47(18-40(56)65-22-61-26(2)50)15-32-37(68-29(5)53)13-11-35-43(32)70-44-33(16-48(19-41(57)66-23-62-27(3)51)20-42(58)67-24-63-28(4)52)38(69-30(6)54)14-12-36(44)46(35)34-10-8-7-9-31(34)45(59)71-46/h7-14H,15-24H2,1-6H3 |
InChI Key |
XKFSBWQWNMZWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OC(=O)C)OC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


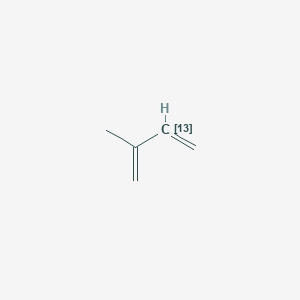
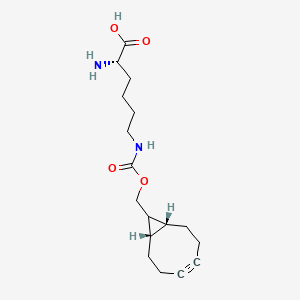


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

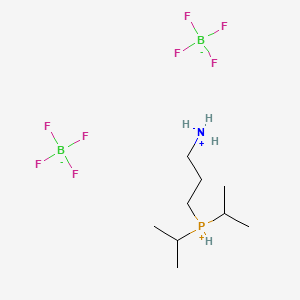
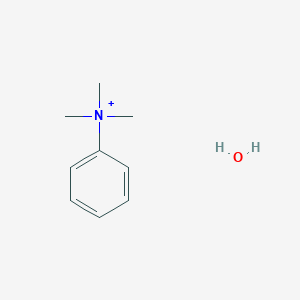
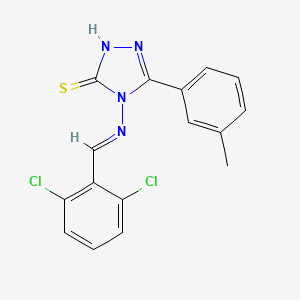
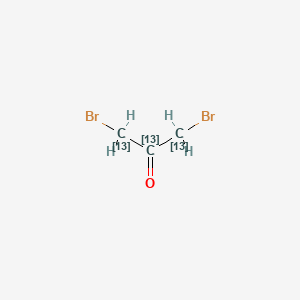
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)



